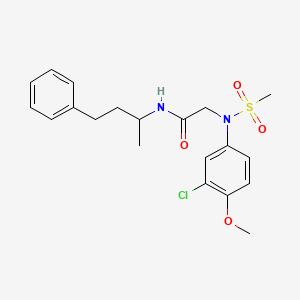![molecular formula C12H12N2O2S B12485111 2,4-Thiazolidinedione, 5-[[4-(dimethylamino)phenyl]methylene]- CAS No. 3695-48-5](/img/structure/B12485111.png)
2,4-Thiazolidinedione, 5-[[4-(dimethylamino)phenyl]methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Thiazolidinedione, 5-[[4-(dimethylamino)phenyl]methylene]- is a heterocyclic compound with a thiazolidinedione core structure. This compound is known for its diverse pharmacological activities, including antihyperglycemic, antitumor, anti-inflammatory, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[[4-(dimethylamino)phenyl]methylene]- typically involves the Knoevenagel condensation reaction. This reaction is performed between 2,4-thiazolidinedione and 4-(dimethylamino)benzaldehyde in the presence of a suitable base, such as piperidine, under reflux conditions . The reaction yields the desired product with varying efficiency depending on the reaction conditions and solvents used.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using deep eutectic solvents, which act as both solvents and catalysts. This method is environmentally friendly and can produce high yields of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Thiazolidinedione, 5-[[4-(dimethylamino)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidinedione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and substituted thiazolidinediones .
Aplicaciones Científicas De Investigación
2,4-Thiazolidinedione, 5-[[4-(dimethylamino)phenyl]methylene]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new drugs and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Thiazolidinedione, 5-[[4-(dimethylamino)phenyl]methylene]- involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. This activation improves insulin sensitivity and exerts anti-inflammatory effects . The compound also inhibits lipoxygenase activity, reducing the production of pro-inflammatory leukotrienes .
Comparación Con Compuestos Similares
Similar Compounds
Pioglitazone: A thiazolidinedione derivative used as an antidiabetic agent.
Rosiglitazone: Another thiazolidinedione derivative with similar antihyperglycemic properties.
Troglitazone: A thiazolidinedione that was previously used as an antidiabetic agent but withdrawn due to hepatotoxicity.
Uniqueness
2,4-Thiazolidinedione, 5-[[4-(dimethylamino)phenyl]methylene]- is unique due to its combination of pharmacological activities, including antimicrobial and antioxidant properties, which are not commonly found in other thiazolidinedione derivatives .
Propiedades
Número CAS |
3695-48-5 |
|---|---|
Fórmula molecular |
C12H12N2O2S |
Peso molecular |
248.30 g/mol |
Nombre IUPAC |
5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O2S/c1-14(2)9-5-3-8(4-6-9)7-10-11(15)13-12(16)17-10/h3-7H,1-2H3,(H,13,15,16) |
Clave InChI |
FONFGNGCCZIGRM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12485035.png)
![N-tert-butyl-2-{4-[(butylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B12485038.png)
![4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B12485060.png)
![3-bromo-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12485065.png)
![N-{2-[(5-bromo-2-methoxybenzyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B12485069.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12485071.png)
![N-(3-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B12485074.png)
![N-(4-ethoxyphenyl)-N-(1-oxo-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-yl)methanesulfonamide](/img/structure/B12485084.png)
![Propyl 5-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12485088.png)
![N-(4-chlorobenzyl)-4-methyl-N-{2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B12485093.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B12485095.png)
![1-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12485100.png)

![{4-[3-methyl-1-(4-methylphenyl)-5-oxo-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-4-yl]phenoxy}acetic acid](/img/structure/B12485110.png)
